Product packaging for acetonitrile;dichloroplatinum;styrene(Cat. No.:CAS No. 62993-37-7)

acetonitrile;dichloroplatinum;styrene

Cat. No.: B13762551
CAS No.: 62993-37-7
M. Wt: 411.2 g/mol
InChI Key: MGIHVDMHDGSIKN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Platinum(II) Coordination Chemistry in Catalysis

Platinum(II) complexes are well-established catalysts and catalyst precursors for a variety of organic transformations. Their catalytic activity stems from the ability of the platinum center to cycle between different oxidation states, coordinate with organic substrates, and facilitate bond-making and bond-breaking processes. In the context of olefin chemistry, platinum(II) catalysts are particularly known for their role in hydrosilylation, hydroarylation, and polymerization reactions. researchgate.net A key feature of platinum(II) is its square planar geometry, which dictates the spatial arrangement of ligands and influences the steric and electronic environment around the metal center. This geometry plays a crucial role in the mechanism of catalytic cycles, affecting substrate approach, ligand exchange rates, and the stability of reaction intermediates. The choice of ancillary ligands, which remain coordinated to the platinum center throughout the catalytic cycle, is critical for tuning the reactivity and selectivity of the catalyst.

Academic Significance of Acetonitrile (B52724) Ligands in Organometallic Platinum Complexes

Acetonitrile (CH₃CN) is a commonly employed ligand in platinum(II) chemistry. It is considered a weakly coordinating ligand, which makes it labile and easily displaced by other substrates. This property is highly valuable in catalysis, as the dissociation of an acetonitrile ligand can open up a coordination site on the platinum center, allowing the substrate to bind and react. Monoacetonitrile complexes with the general formula CH₃CNPtCl₂L (where L can be another ligand like an olefin) have been prepared and characterized. researchgate.net

The coordination of acetonitrile to a platinum(II) center typically occurs through the lone pair of electrons on the nitrogen atom. researchgate.net The lability and coordinating ability of acetonitrile can be influenced by factors such as the nature of other ligands in the complex and the counter-ion present. nih.govrsc.org For instance, studies on ligand exchange at square-planar [Pt(MeCN)₄]²⁺ have provided quantitative data on the rates of acetonitrile exchange, highlighting the dynamic nature of this interaction. rsc.org Beyond its role as a labile ligand, acetonitrile can also participate directly in reactions. Platinum(II)-mediated coupling reactions of acetonitrile with other coordinated molecules have been reported, leading to the formation of new carbon-nitrogen bonds and novel metallacycle structures. nih.govamanote.com

Role of Styrene (B11656) as a Ligand and Substrate in Platinum-Mediated Transformations

Styrene (C₆H₅CH=CH₂) is a versatile molecule in platinum(II) chemistry, acting as both a coordinating ligand and a reactive substrate. As a ligand, styrene coordinates to the platinum(II) center through its carbon-carbon double bond, forming a π-complex. acs.org The stability of these platinum-styrene complexes has been a subject of study, providing insights into the nature of the metal-olefin bond. acs.org

As a substrate, coordinated styrene can undergo a variety of transformations. One notable reaction is vinylic deprotonation, where a proton is removed from the vinyl group of the styrene ligand. acs.org This process can be facilitated by weakly basic nucleophiles and leads to the formation of a σ-bonded styryl-platinum complex. acs.org Furthermore, platinum(II) complexes can catalyze the hydrosilylation of styrene, a reaction of significant industrial importance for the production of silicones. researchgate.net In some cases, photolysis of platinum(II) complexes in the presence of styrenes can even lead to the cleavage of the C=C double bond. acs.org

The reactivity of styrene in these systems is summarized in the table below.

Reaction TypeDescriptionReference
π-Complex FormationStyrene coordinates to the Pt(II) center via its double bond. acs.org
Vinylic DeprotonationA proton is removed from the vinyl group of coordinated styrene. acs.org
HydrosilylationCatalytic addition of a Si-H bond across the styrene double bond. researchgate.net
C=C Bond CleavageDissociative imination of the olefin upon photolysis of a Pt(II) azide complex. acs.org

Overview of Research Trends in Platinum(II) Complexes for Olefin Chemistry

Current research in the field of platinum(II) olefin chemistry is focused on several key areas. A major trend is the development of new ligand systems to control the reactivity and selectivity of platinum catalysts. This includes the design of pincer ligands and other multidentate ligands that can enforce specific coordination geometries and electronically tune the platinum center. nih.govmdpi.com There is also significant interest in understanding the detailed mechanisms of platinum-catalyzed reactions involving olefins. nih.govrsc.orgrsc.org This involves the use of advanced spectroscopic techniques and computational modeling to identify reaction intermediates and transition states.

Another emerging area is the application of platinum(II) olefin complexes in materials science and medicine. For example, platinum(II) complexes are being investigated for their potential use in organic light-emitting devices (OLEDs) and as anticancer drugs. researchgate.netacs.org The ability of olefins to modify the electronic properties and biological activity of platinum complexes makes them attractive targets for this research. The development of robust and recyclable catalysts, such as those immobilized on polymer supports, is also an area of active investigation. researchgate.net

Recent research has explored the synthesis of platinum benzylidene and alkylidene complexes, which are important intermediates in olefin metathesis, although historically more associated with other transition metals. nd.edu This expansion of the fundamental chemistry of platinum-carbon multiple bonds opens new avenues for catalytic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2NPt B13762551 acetonitrile;dichloroplatinum;styrene CAS No. 62993-37-7

Properties

CAS No.

62993-37-7

Molecular Formula

C10H11Cl2NPt

Molecular Weight

411.2 g/mol

IUPAC Name

acetonitrile;dichloroplatinum;styrene

InChI

InChI=1S/C8H8.C2H3N.2ClH.Pt/c1-2-8-6-4-3-5-7-8;1-2-3;;;/h2-7H,1H2;1H3;2*1H;/q;;;;+2/p-2

InChI Key

MGIHVDMHDGSIKN-UHFFFAOYSA-L

Canonical SMILES

CC#N.C=CC1=CC=CC=C1.Cl[Pt]Cl

Origin of Product

United States

Styrene Coordination and Mechanistic Reactivity with Platinum Ii Acetonitrile Species

Ligand Exchange Reactions Involving Styrene (B11656) and Acetonitrile (B52724) Ligands

The coordination of styrene to a platinum(II) center typically proceeds via a ligand exchange reaction, where one or more existing ligands are displaced by the incoming olefin. In the context of the acetonitrile;dichloroplatinum;styrene system, the focus is on the displacement of the weakly bound acetonitrile ligand by styrene.

Kinetics and Thermodynamics of Styrene Coordination to Platinum(II) Centers

The kinetics of ligand exchange at square-planar d⁸ metal centers like platinum(II) are generally associative in nature. The exchange of acetonitrile at [Pt(MeCN)₄]²⁺ has been studied, revealing a two-term rate law, consistent with both solvent-assisted and direct nucleophilic attack pathways. rsc.org For the exchange of acetonitrile at [Pt(MeCN)₄][CF₃SO₃]₂, the rate constants at 298 K are k₁ = (5.1 ± 2.3) × 10⁻⁶ s⁻¹ and k₂ = (2.8 ± 0.2) × 10⁻⁵ kg mol⁻¹ s⁻¹. rsc.org The negative activation entropies associated with these exchanges support an associative mechanism. rsc.org

A kinetic study on the Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile revealed that the reactions can proceed through both catalyzed and uncatalyzed routes. nih.gov The observation of a negative enthalpy of activation in one instance suggests the formation of a relatively stable intermediate during the reaction process. nih.gov Although this study does not directly involve a platinum catalyst, it highlights the role of the acetonitrile solvent and the potential for complex reaction pathways involving styrene derivatives.

Competitive Ligand Binding Studies

In a solution containing both acetonitrile and styrene, a competitive equilibrium will be established for the coordination to the platinum(II) center. Acetonitrile, while a good coordinating solvent, is generally considered a more labile ligand than an olefin like styrene. The crucial role of acetonitrile concentration has been demonstrated in Pd(II)-catalyzed activation of polar vinyl monomers, where it can slow down reactions and influence the formation of intermediates by competing with the monomer for coordination to the metal center. nih.gov This suggests that in the this compound system, higher concentrations of styrene and lower concentrations of free acetonitrile would favor the formation of the platinum-styrene complex.

The relative binding affinities will depend on several factors, including the concentrations of each ligand, the temperature, and the specific nature of the platinum(II) precursor. For instance, in palladium-catalyzed alkoxycarbonylation of styrene, the solvent and other coordinating species can significantly influence which catalytic cycle predominates. ru.nl

Theoretical and Computational Investigations of Platinum(II)-Styrene Complexes

Theoretical and computational methods have become indispensable tools for elucidating the intricate details of organometallic structures and reaction mechanisms. Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) have been particularly insightful in understanding the nature of bonding and reactivity in platinum(II)-styrene complexes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT calculations are widely used to investigate the electronic structure, bonding, and reactivity of transition metal complexes. In the context of this compound, DFT can be employed to model the geometry of the complex, calculate the energies of the frontier molecular orbitals (HOMO and LUMO), and predict the nature of the platinum-styrene bond. Theoretical studies on platinum organonitrile complexes have been used to analyze the activation of the nitrile ligand towards nucleophilic attack. researchgate.net

DFT studies on the methoxycarbonylation of styrene by palladium chloride, a system analogous to platinum-catalyzed reactions, have shown that the reaction proceeds through a series of intermediates with distinct energy barriers. mdpi.com Such calculations can predict the feasibility of different reaction pathways and identify the rate-determining steps. For the this compound system, DFT could be used to compare the energetics of styrene versus acetonitrile coordination and to map out the potential energy surface for subsequent reactions of the coordinated styrene.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, primarily using DFT, allows for the detailed exploration of reaction mechanisms. This involves identifying and characterizing the structures of reactants, transition states, and products along a proposed reaction coordinate. For example, in the hydroformylation of styrene catalyzed by platinum(II) complexes, computational studies can help to understand the regioselectivity of the reaction. researchgate.net

A theoretical study of the reaction between the methine radical and acetonitrile demonstrated the construction of a potential energy surface to describe the formation of various products. researchgate.net Similarly, for the reaction of a dichloroplatinum(acetonitrile) complex with styrene, computational modeling could elucidate the mechanism of styrene insertion into a Pt-H or Pt-C bond, which are key steps in many catalytic cycles. These models can also predict the influence of ancillary ligands on the reaction barriers and product distributions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for a detailed characterization of chemical bonds. By analyzing the topological properties of the electron density at the bond critical points (BCPs), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).

QTAIM analysis has been applied to various organometallic complexes to understand the nature of metal-ligand bonding. researchgate.netnih.govnih.gov For the this compound complex, a QTAIM analysis of the Pt-styrene bond would involve locating the BCP between the platinum atom and the carbon atoms of the double bond. The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at these BCPs would provide quantitative information about the strength and nature of the interaction. For instance, a negative value of H(r) would indicate a significant degree of covalent character in the Pt-styrene bond. Such an analysis could also be used to compare the relative strengths of the Pt-N(acetonitrile) and Pt-C(styrene) bonds, providing a deeper understanding of the competitive ligand binding. Analysis of related systems has shown that for noncovalent interactions, both the Laplacian of the electron density and the total energy density at the bond critical point are positive. nih.gov

Elementary Steps in Platinum-Mediated Styrene Transformations

Oxidative Addition Reactions to Platinum(II)

Oxidative addition is a fundamental reaction in organometallic chemistry where the metal center's oxidation state and coordination number increase. wikipedia.orgumb.edu For a square planar d8 platinum(II) complex, such as a dichloroplatinum(II) species solvated by acetonitrile, oxidative addition leads to an octahedral d6 platinum(IV) species. This process requires a vacant two-electron site on the metal, which can be generated from an 18-electron complex by the dissociation of a ligand, like acetonitrile, to form a 16-electron intermediate. umb.edu

The mechanism of oxidative addition can vary and may include concerted, SN2, radical, or ionic pathways. umb.edu In the context of styrene transformations, while the C=C bond of styrene itself does not typically undergo direct oxidative addition, C-H or C-X bonds of other substrates present in the reaction mixture can add to the platinum(II) center. For instance, the activation of a C-H bond of benzene (B151609) in related systems can occur via oxidative addition, forming a platinum-aryl hydride intermediate. umb.edu Although less common for platinum, unusual oxidative addition reactions involving chlorinated solvents like dichloromethane (B109758) have been observed with certain platinum(II) complexes, leading to platinum(IV) products. researchgate.netepa.gov The stereochemistry of the addition can be either cis or trans, depending on the specific reactants and conditions. researchgate.netepa.gov

Table 1: Mechanistic Pathways for Oxidative Addition

Mechanistic Pathway Description Key Characteristics
Concerted A three-center transition state where the bond in the adding molecule breaks as two new bonds to the metal form simultaneously. Common for non-polar reagents like H₂ and C-H bonds.
SN2 A two-step nucleophilic attack by the metal on an electrophilic substrate atom, displacing a leaving group. Common for polar and electrophilic reagents like alkyl halides. Involves inversion of stereochemistry at the carbon center.
Radical Involves one-electron transfer steps, often initiated by light or radical initiators. Can be a chain or non-chain process. Stereochemistry at the carbon center is typically lost.
Ionic Involves the separate addition of a cation and an anion in distinct steps, often starting with protonation of the metal complex. Favored by polar solvents and basic ligands on the metal.

This table summarizes the primary mechanisms through which oxidative addition can occur at a metal center. umb.edu

Migratory Insertion of Styrene into Platinum-Ligand Bonds

Migratory insertion is a key bond-forming step wherein an unsaturated ligand, such as an olefin like styrene, inserts into an adjacent metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond). wikipedia.orgopenochem.org This reaction is characterized by the combination of two ligands within the metal's coordination sphere. wikipedia.org A critical requirement for this process is that the two reacting ligands must be positioned cis (adjacent) to each other. openochem.orgidc-online.comu-tokyo.ac.jp The reaction proceeds without a change in the formal oxidation state of the metal. openochem.orgu-tokyo.ac.jp

In a platinum-mediated process, after the formation of a platinum-hydride (Pt-H) or platinum-alkyl (Pt-R) bond via oxidative addition, a coordinated styrene molecule can insert into this bond. u-tokyo.ac.jp This forms a new platinum-alkyl or platinum-β-phenylethyl species, respectively. The process is intramolecular and concerted, which results in the retention of stereochemistry at the migrating alkyl group, if it is chiral. idc-online.comu-tokyo.ac.jp The insertion creates a vacant coordination site on the platinum center, which can then be occupied by another ligand, such as acetonitrile or another substrate molecule. openochem.orgidc-online.com The reverse of this reaction is known as β-hydride elimination, a common decomposition pathway for metal alkyls that possess a hydrogen atom on the beta-carbon. wikipedia.orgumb.edu

Table 2: Key Principles of Migratory Insertion Reactions

Principle Description
Cis Ligand Requirement The two ligands undergoing the reaction (e.g., styrene and an alkyl group) must be in adjacent coordination sites. openochem.orgidc-online.comu-tokyo.ac.jp
Oxidation State The formal oxidation state of the metal center remains unchanged during the insertion process. openochem.orgu-tokyo.ac.jp
Coordination Number Insertion into a coordinatively saturated complex often produces an unsaturated product, creating a vacant site. wikipedia.org
Stereochemistry The insertion is a concerted process that proceeds with retention of configuration at a chiral migrating alkyl group. idc-online.comu-tokyo.ac.jp
Reversibility The reverse reaction is β-elimination, and the overall equilibrium depends on the thermodynamics of the forward and reverse steps. wikipedia.orgumb.edu

This table outlines the fundamental rules governing migratory insertion reactions in organometallic chemistry.

Reductive Elimination Pathways from Platinum(II) and Platinum(IV) Species

Reductive elimination is the final, product-forming step in many catalytic cycles and is the microscopic reverse of oxidative addition. wikipedia.org In this elementary step, two cis-oriented ligands on the metal center couple and are eliminated from the coordination sphere, forming a new covalent bond between them. wikipedia.org This process results in a decrease in the metal's oxidation state by two units and a decrease in its coordination number. wikipedia.org

π-Coordination and Activation of the Styrene Olefin

The initial step in any platinum-mediated transformation of styrene is the coordination of the olefin to the metal center. Styrene binds to a vacant coordination site on the platinum(II) complex, such as [PtCl2(acetonitrile)x], through its vinylic π-electron system. This forms a π-complex, also known as an olefin complex. In this interaction, there is a synergistic bonding mechanism involving two components: donation of electron density from the filled π-orbital of the styrene to an empty d-orbital on the platinum, and back-donation of electron density from a filled d-orbital on the platinum to the empty π* (antibonding) orbital of the styrene.

This π-coordination activates the olefin. The back-donation of electron density into the π* orbital weakens the C=C double bond, making it more susceptible to nucleophilic attack. acs.org This activation is a prerequisite for subsequent steps like migratory insertion, where the now-activated styrene can react with other ligands on the platinum center. u-tokyo.ac.jp In complexes like cis-[PtCl2(acetonitrile)(styrene)], the acetonitrile ligand is relatively labile and can be displaced by styrene to initiate the catalytic process. researchgate.net

Catalytic Applications of Platinum Ii Acetonitrile Systems in Styrene Functionalization

Hydroboration of Styrene (B11656) Catalyzed by Platinum(II) Complexes

The hydroboration of alkenes is a powerful method for the preparation of organoboranes, which are versatile intermediates in organic synthesis. While rhodium and iridium catalysts are more commonly employed for this transformation, platinum complexes offer a unique reactivity profile.

The design of effective platinum(II) catalyst precursors for styrene hydroboration is crucial for achieving high catalytic activity and selectivity. Platinum(II) complexes bearing labile ligands, such as acetonitrile (B52724), are often employed as catalyst precursors. These precursors are typically activated in situ to generate the catalytically active species.

A general approach to designing platinum(II) catalyst precursors involves the use of a platinum(II) source, such as platinum(II) chloride (PtCl2), coordinated with one or more neutral ligands. Acetonitrile is a particularly useful ligand due to its moderate coordinating ability, which allows for its displacement by the reactants (styrene and the borane reagent) during the catalytic cycle. A common precursor is bis(acetonitrile)dichloroplatinum(II), [PtCl2(NCCH3)2].

While specific studies on the hydroboration of styrene using platinum(II)-acetonitrile complexes are not extensively documented in peer-reviewed literature, insights can be drawn from related platinum-catalyzed hydroboration of other unsaturated substrates, such as alkynes. For instance, a system comprising PtCl2, a phosphine (B1218219) ligand (XPhos), and a hydrosilane has been reported for the hydroboration of unactivated terminal alkynes, suggesting a Pt(0) active species is formed in situ qub.ac.uk. It is plausible that a similar reduction of a Pt(II) precursor could be operative in the case of styrene hydroboration.

The general structure of a platinum(II)-acetonitrile precursor for styrene functionalization can be envisioned as a square planar complex where styrene can coordinate to the platinum center, displacing a labile acetonitrile ligand. A patent describes the synthesis of a platinum(II) complex with styrene of the composition Na[Pt(PhCH=CH2)Cl3], formed from the reaction of a halogen-containing platinum compound with styrene mdpi.com. Although this particular complex was evaluated for hydrosilylation, its formation highlights the ability of styrene to coordinate to a Pt(II) center, a key step in any catalytic cycle involving styrene functionalization.

The efficacy of these catalyst precursors would depend on several factors, including the nature of the other ligands on the platinum center and the reaction conditions. The presence of phosphine ligands, for example, can significantly influence the electronic and steric environment of the platinum catalyst, thereby affecting its activity and selectivity.

The hydroboration of styrene can theoretically yield two regioisomers: the Markovnikov product (boron atom attached to the α-carbon) and the anti-Markovnikov product (boron atom attached to the β-carbon). The observed regioselectivity is highly dependent on the catalyst system employed.

In the context of metal-catalyzed hydroboration, rhodium catalysts are well-studied. For instance, Wilkinson's catalyst, RhCl(PPh3)3, is known to produce the Markovnikov product in the hydroboration of vinylarenes wikipedia.org. Conversely, uncatalyzed hydroboration typically yields the anti-Markovnikov product wikipedia.org.

For platinum-catalyzed hydroboration of styrene, specific data on regio- and stereoselectivity using acetonitrile-ligated Pt(II) complexes is scarce. However, drawing parallels from platinum-catalyzed hydroboration of alkynes, excellent levels of regio- and stereo-control can be achieved researchgate.net. In the case of styrene, electronic effects of the phenyl group and steric factors would play a crucial role in determining the regiochemical outcome. It is plausible that by tuning the ligand sphere of the platinum catalyst, one could influence the regioselectivity, potentially favoring either the branched (Markovnikov) or linear (anti-Markovnikov) product.

The mechanism of platinum-catalyzed hydroboration of alkenes is generally believed to proceed through a series of steps involving the platinum center. A plausible catalytic cycle for the hydroboration of styrene using a platinum(II) precursor is depicted below, drawing on established mechanisms for related processes rsc.org.

Catalyst Activation: The Pt(II) precursor, such as [PtCl2(NCCH3)2], is activated. This may involve reduction to a Pt(0) species or dissociation of a labile ligand to create a vacant coordination site.

Oxidative Addition: The borane reagent (e.g., pinacolborane, HBpin) undergoes oxidative addition to the platinum center, forming a platinum-hydrido-boryl intermediate.

Olefin Coordination: Styrene coordinates to the platinum complex.

Migratory Insertion: The coordinated styrene inserts into either the platinum-hydride bond or the platinum-boryl bond. The regioselectivity of this step determines the final product isomer. Insertion into the Pt-H bond is often favored and would lead to a platinum-alkyl-boryl intermediate.

Reductive Elimination: The final organoborane product is released from the platinum center through reductive elimination, regenerating the active platinum catalyst.

A tentative catalytic cycle for the hydroboration of an alkyne catalyzed by a Pt(0) species has been proposed, which involves oxidative addition of HBpin, π-complexation of the alkyne, migratory insertion, and reductive elimination qub.ac.uk. A similar cycle can be envisioned for styrene. Diboration reactions catalyzed by zero-valent platinum complexes are also thought to proceed via a similar catalytic cycle involving oxidative addition of the B-B bond rsc.org.

Hydrogenation of Styrene and Styrenic Derivatives

The hydrogenation of styrene to ethylbenzene is an important industrial process and a model reaction for studying the activity of hydrogenation catalysts. Platinum-based catalysts, in both homogeneous and heterogeneous forms, are highly effective for this transformation.

Homogeneous platinum catalysts, often featuring platinum(II) precursors with ligands like acetonitrile, can be employed for the hydrogenation of styrene. These systems offer the advantage of high activity and selectivity under mild reaction conditions. The active catalytic species is typically a coordinatively unsaturated platinum complex that can activate both hydrogen and the styrene substrate.

While detailed studies focusing solely on platinum(II)-acetonitrile systems for homogeneous styrene hydrogenation are limited, the principles of homogeneous hydrogenation are well-established. The catalyst precursor would first be activated, potentially through reduction or ligand dissociation, to generate a species capable of oxidative addition of dihydrogen. The resulting platinum-dihydride complex would then coordinate styrene, followed by migratory insertion of the alkene into a Pt-H bond and subsequent reductive elimination of ethylbenzene.

Supported platinum catalysts are widely used in industrial applications due to their ease of separation and recyclability. The support material can significantly influence the catalytic performance by affecting the dispersion, particle size, and electronic properties of the platinum nanoparticles.

The preparation of supported platinum catalysts typically involves the impregnation of a high-surface-area support with a platinum precursor, such as chloroplatinic acid (H2PtCl6) or tetraammineplatinum(II) nitrate, followed by reduction to form platinum nanoparticles wpmucdn.comresearchgate.net. Various materials have been explored as supports for platinum catalysts in styrene hydrogenation, including titania (TiO2), alumina (Al2O3), activated carbon, and polystyrene nanospheres wpmucdn.comresearchgate.netacs.org.

The nature of the support has been shown to affect both the activity and selectivity of the hydrogenation reaction. For instance, in the gas-phase hydrogenation of styrene oxide, the use of basic supports like magnesia (MgO) or activated carbon with platinum led to the preferential formation of 2-phenylethanol, while an acidic support like γ-alumina favored the formation of phenylacetaldehyde researchgate.net.

The size of the platinum particles is another critical factor. Studies on titania-supported platinum catalysts have shown that the reactivity of the platinum sites in styrene hydrogenation is structure-sensitive, with nanometer-sized platinum clusters exhibiting significantly higher activity than larger nanoparticles or isolated single atoms wpmucdn.comresearchgate.net.

Below is a data table summarizing the performance of different supported platinum catalysts in the hydrogenation of styrene and its derivatives.

CatalystSupportReactionKey FindingsReference
PtTiO2Styrene HydrogenationNanometer-sized Pt clusters showed higher activity than nanoparticles or single atoms. wpmucdn.comresearchgate.net
PtFeOxChemoselective Hydrogenation of 3-NitrostyreneSingle-atom and pseudo-single-atom Pt catalysts exhibited high activity and selectivity to 3-aminostyrene. The turnover frequency (TOF) for styrene hydrogenation was 1,453 h-1 for the single-atom catalyst. core.ac.uk
PtPolystyrene Nanospheres with Poly(N-isopropylacrylamide)Allyl Alcohol HydrogenationWell-dispersed platinum colloids on polystyrene nanospheres showed good catalytic activity. acs.org
Ptγ-Alumina, Magnesia, Activated CarbonStyrene Oxide HydrogenationSupport acidity influenced selectivity. Basic supports favored 2-phenylethanol formation. researchgate.net

Hydroamination and C-H Functionalization of Styrene

The direct incorporation of nitrogen atoms into the styrene framework and the functionalization of its C-H bonds represent highly atom-economical routes to valuable chemical entities. Platinum(II)-acetonitrile systems have shown promise in mediating these challenging transformations.

Direct C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful tool for the functionalization of hydrocarbons, and platinum(II) catalysts have been successfully employed in this area. For instance, the direct functionalization of polystyrenes has been achieved through a platinum(II)-catalyzed hydroarylation. In a study, the reaction of polystyrene with propiolic acid or its methyl ester in the presence of a K2PtCl4 and AgOTf catalyst system resulted in the alkenylation of the phenyl groups of the polymer . This reaction is believed to proceed through the activation of the alkyne by the platinum catalyst, followed by an electrophilic aromatic substitution on the phenyl group of the polystyrene . While this example involves the polymer, it establishes the principle of platinum(II)-catalyzed C-H activation on the styrenic aromatic ring.

The mechanism of such C-H activation by platinum(II) complexes often involves the coordination of the aromatic substrate to the metal center, followed by an intramolecular electrophilic substitution or an oxidative addition pathway. The presence of a solvent like acetonitrile can influence the reactivity of the catalyst by coordinating to the platinum center and modulating its electronic properties and steric environment.

Synthesis of Nitrogen-Containing Styrene Adducts

The hydroamination of alkenes, the addition of an N-H bond across a double bond, is a highly desirable reaction for the synthesis of nitrogen-containing compounds. While examples of platinum(II)-acetonitrile catalyzed hydroamination of styrene are not extensively documented, mechanistic insights can be drawn from related systems. For instance, ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes proceeds via nucleophilic attack on a coordinated η6-vinylarene complex berkeley.edu. A similar mechanism could be envisioned for a platinum(II) system where styrene coordinates to the metal center, activating it for nucleophilic attack by an amine.

Furthermore, platinum(II) complexes have been shown to mediate the coupling of acetonitrile with exocyclic amino groups of nucleobases. In these reactions, a hydroxo-bridged platinum(II) dimer reacts in acetonitrile to deprotonate the amino group, leading to the insertion of an acetonitrile molecule and the formation of a new C-N bond, resulting in an azametallacycle nih.gov. This demonstrates the capability of platinum(II) to activate both an N-H bond and acetonitrile to forge new nitrogen-containing structures. This precedent suggests the potential for platinum(II)-acetonitrile systems to catalyze the synthesis of nitrogen-containing styrene adducts, possibly through a pathway involving the activation of an amine and the subsequent addition to a platinum-coordinated styrene molecule.

Oligomerization and Polymerization of Styrene

The conversion of styrene into well-defined oligomers and polymers is of immense industrial importance. Platinum(II)-acetonitrile systems can play a role in controlling the polymerization process, influencing the initiation mechanism and enabling controlled polymerization techniques.

Initiation Mechanisms in Styrene Polymerization

For instance, in coordination-insertion polymerization, the monomer inserts into a metal-alkyl or metal-hydride bond. Theoretical studies on the polymerization of styrene and its derivatives catalyzed by cationic α-diimine palladium complexes have shown that the regioselectivity of the insertion (1,2- vs. 2,1-insertion) is a key factor influencing the polymerization activity mdpi.com. A similar coordination-insertion mechanism could be operative with platinum(II)-acetonitrile catalysts, where a platinum-alkyl or platinum-hydride species, potentially stabilized by acetonitrile ligands, initiates the polymerization by coordinating to and inserting the first styrene monomer.

Alternatively, some transition metal complexes can initiate radical polymerization. While not specific to platinum(II)-acetonitrile, studies on iron-catalyzed atom transfer radical polymerization (ATRP) of styrene show that a transition metal complex can reversibly activate a dormant species (an alkyl halide) to generate a propagating radical cmu.edu. A platinum(II)-acetonitrile complex could potentially initiate a radical polymerization of styrene if it can generate radical species from an initiator or the monomer itself.

Controlled Polymerization Techniques Mediated by Platinum

Controlled or "living" polymerization techniques are essential for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent example of a controlled/living radical polymerization (C/LRP) method. In ATRP, a transition metal complex acts as a catalyst to establish a dynamic equilibrium between active (propagating) radicals and dormant species cmu.educmu.edu. This reversible activation/deactivation process allows for the controlled growth of polymer chains.

While copper and iron complexes are more commonly used in ATRP of styrene, the fundamental principles could be extended to platinum(II)-acetonitrile systems. A suitable platinum(II) complex with coordinated acetonitrile ligands could potentially mediate the reversible transfer of a halogen atom between the catalyst and the growing polymer chain, thereby controlling the radical polymerization of styrene. The success of such a system would depend on the redox properties of the platinum center and the lability of the ligands, including acetonitrile. The ability to fine-tune the electronic and steric properties of the platinum catalyst through ligand design, including the use of acetonitrile, would be crucial for achieving a high degree of control over the polymerization process.

Other Platinum-Catalyzed Transformations of Styrene

Beyond C-H functionalization, hydroamination, and polymerization, platinum(II)-acetonitrile systems can catalyze a range of other useful transformations of styrene. These reactions often take advantage of the ability of platinum to coordinate to the double bond of styrene and facilitate subsequent bond-forming events.

One notable transformation is hydroformylation , the addition of a formyl group (CHO) and a hydrogen atom across the double bond. Platinum(II) complexes, in combination with ligands such as phosphines, are active catalysts for the hydroformylation of styrene, producing a mixture of branched and linear aldehydes researchgate.net. The reaction conditions, including the choice of ligands and solvent, can influence the chemo- and regioselectivity of the process.

Another important reaction is hydrosilylation , the addition of a silicon-hydride bond across the double bond of styrene. This reaction is a versatile method for the synthesis of organosilicon compounds. Platinum catalysts are highly effective for the hydrosilylation of olefins, including styrene.

Furthermore, platinum(II) catalysts have been investigated for the oxidation of styrene. For example, the photochemical oxidation of styrene in acetonitrile solution in the presence of H2O2 and a catalyst can lead to products such as styrene oxide, benzaldehyde, and acetophenone researchgate.net. The solvent, acetonitrile, can play an active role in the reaction medium.

Finally, platinum(II) complexes can catalyze the dissociative imination of styrenes. In a photochemical process, a platinum(II) azide complex generates a metallonitrene that, in the presence of styrene, leads to the cleavage of the C=C double bond and the formation of aldimido and formimido complexes acs.org. This reaction proceeds through a radical chain mechanism initiated by a platinum(I) species.

These examples highlight the diverse reactivity of platinum catalysts in the transformation of styrene, with the potential for acetonitrile to influence the catalytic activity and selectivity as a ligand or solvent.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule, are of significant industrial importance for the synthesis of aldehydes, ketones, carboxylic acids, and esters. In the context of styrene, carbonylation can lead to valuable products such as derivatives of cinnamic acid or phenylpropanoic acid.

While palladium-based catalysts are more commonly employed for the carbonylation of styrene, platinum(II) complexes are also known to catalyze such transformations. The "acetonitrile;dichloroplatinum;styrene" system suggests the use of a platinum(II) precursor, such as dichlorobis(acetonitrile)platinum(II) ((CH3CN)2PtCl2), in the presence of styrene. Acetonitrile in this system can act as a labile ligand, which can be displaced by reactants like carbon monoxide and styrene, facilitating the catalytic cycle. It can also serve as the reaction solvent.

The proposed catalytic cycle would likely involve the coordination of styrene and carbon monoxide to the platinum(II) center. This is followed by migratory insertion of the coordinated ligands to form a platinum-acyl intermediate. Subsequent reaction with a nucleophile, such as an alcohol or water, would then yield the corresponding ester or carboxylic acid and regenerate the platinum(II) catalyst.

Isomerization and Skeletal Rearrangement of Styrene

Platinum(II) complexes are known to catalyze the isomerization and skeletal rearrangement of various unsaturated organic molecules. For styrene, this could involve the migration of the double bond or rearrangement of the carbon skeleton.

Isomerization of the double bond in styrene is less common as it is already in a conjugated and stable position. However, platinum hydrides, which can be formed in situ, are known to catalyze the isomerization of olefins. In the "this compound" system, the formation of a platinum hydride species could potentially lead to the isomerization of the vinyl group.

Skeletal rearrangements of styrenes are more complex transformations. Cationic platinum(II) complexes have been shown to catalyze the skeletal reorganization of enynes, which involves the cleavage and formation of carbon-carbon bonds elsevierpure.com. While styrene is not an enyne, this demonstrates the capability of platinum(II) catalysts to promote complex molecular rearrangements. A proposed mechanism for the skeletal rearrangement of styrene by a platinum(II) center could involve the formation of a platinum-carbocation intermediate, which could then undergo rearrangement to a more stable structure before the product is released. The acetonitrile ligand would play a role in stabilizing the platinum center throughout this process.

As with carbonylation, specific and detailed research findings on the isomerization and skeletal rearrangement of styrene catalyzed by a dichloroplatinum-acetonitrile system are not well-documented in scientific literature. Consequently, providing a data table with experimental results is not possible. Further investigation is required to explore the potential of this catalytic system for these transformations of styrene.

Advanced Research Avenues and Future Outlook for Acetonitrile Dichloroplatinum Styrene Systems

The complex involving acetonitrile (B52724), dichloroplatinum, and styrene (B11656) represents a key area in organometallic chemistry and catalysis. Future research is poised to enhance its catalytic efficacy, deepen mechanistic understanding, and align its applications with sustainable chemical practices. This outlook explores pivotal directions for advancing the science and application of this platinum(II) complex.

Q & A

Q. What are the critical considerations for selecting acetonitrile as a solvent in platinum-catalyzed reactions?

Acetonitrile’s polarity, low viscosity, and inertness make it suitable for coordinating platinum centers, but its reactivity with strong acids or oxidizers (e.g., sulfuric acid) must be evaluated to avoid side reactions. For kinetic studies, ensure HPLC-grade purity (≥99.9%) to minimize trace water or impurities that alter reaction pathways. Pre-degassing is recommended for air-sensitive platinum complexes .

Q. How should researchers handle dichloroplatinum(II) compounds to ensure stability and safety?

Dichloroplatinum(II) complexes are moisture- and oxygen-sensitive. Use inert-atmosphere techniques (glovebox/Schlenk line) for synthesis and storage. Stabilize solutions with acetonitrile or other coordinating solvents to prevent ligand dissociation. Safety protocols include wearing nitrile gloves and using fume hoods to avoid inhalation of toxic vapors .

Q. What purity specifications are essential for acetonitrile in spectroscopic analysis of platinum complexes?

For UV-Vis or NMR studies, use anhydrous acetonitrile (water content <0.001%) to prevent solvent interference. Validate purity via gas chromatography to exclude stabilizers like amylene, which can react with platinum centers. Document lot numbers and supplier details to ensure reproducibility .

Advanced Research Questions

Q. What methodologies resolve structural ambiguities in acetonitrile-containing platinum solvatomorphs?

Single-crystal X-ray diffraction (SC-XRD) is critical for identifying solvatomorphs, as seen in dichlorido(1,10-phenanthroline-5,6-dione)platinum(II) acetonitrile solvatomorphs. Pair SC-XRD with thermogravimetric analysis (TGA) to confirm solvent loss temperatures and stoichiometry. For non-crystalline samples, use EXAFS to probe local platinum coordination .

Q. How can contradictory kinetic data in platinum-catalyzed styrene reactions be analyzed?

Contradictions often arise from unaccounted variables like trace oxygen or solvent polarity. Use controlled experiments with systematic variation of acetonitrile/water ratios to isolate solvent effects. Validate kinetic models via DFT calculations comparing predicted vs. observed activation energies. Cross-check results with in situ IR spectroscopy to monitor intermediate species .

Q. What strategies optimize synthetic yields of acetonitrile-coordinated platinum complexes?

Employ ligand-acceleration effects by pre-mixing acetonitrile with platinum precursors (e.g., K₂PtCl₄) to stabilize reactive intermediates. Monitor reaction progress via ¹H NMR to detect ligand-exchange equilibria. For air-sensitive species, use electrochemical methods (e.g., cyclic voltammetry) to assess redox stability under synthetic conditions .

Data Analysis and Reporting

Q. How should researchers document acetonitrile’s role in platinum complex crystallization for reproducibility?

Report crystallization conditions (solvent ratio, temperature ramp rate) and solvent-accessible surface area (SASA) calculations to clarify acetonitrile’s packing effects. Include CIF files for SC-XRD structures in supplementary materials, referencing CCDC deposition numbers .

Q. What statistical approaches validate reproducibility in dichloroplatinum complex synthesis?

Use Design of Experiments (DoE) to assess factors like reaction time, temperature, and solvent volume. Apply ANOVA to quantify variance between batches. For outlier detection, employ Grubbs’ test on yield data, ensuring p-values <0.05 for significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.